molecular formula C12H19N5 B11731534 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11731534
M. Wt: 233.31 g/mol
InChI Key: MYBJJUSYHFIZNK-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two pyrazole rings, one of which is substituted with an ethyl group and the other with a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-1H-pyrazole-3-carbaldehyde with 1-propyl-1H-pyrazol-4-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine can be compared with other similar pyrazole derivatives, such as:

  • 1-ethyl-3,5-dimethyl-1H-pyrazole-4-amine
  • 1-propyl-3,5-dimethyl-1H-pyrazole-4-amine
  • 1-ethyl-1H-pyrazole-3-carbaldehyde

Uniqueness

The uniqueness of this compound lies in its dual pyrazole ring structure, which imparts distinct chemical and biological properties.

List of Similar Compounds

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine

InChI

InChI=1S/C12H19N5/c1-3-6-17-10-12(9-14-17)13-8-11-5-7-16(4-2)15-11/h5,7,9-10,13H,3-4,6,8H2,1-2H3

InChI Key

MYBJJUSYHFIZNK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=NN(C=C2)CC

Origin of Product

United States

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